molecular formula C15H14FN B14135172 2-Fluoro-N-(2-vinylbenzyl)aniline

2-Fluoro-N-(2-vinylbenzyl)aniline

Cat. No.: B14135172
M. Wt: 227.28 g/mol
InChI Key: MMGISJYJANPBRG-UHFFFAOYSA-N
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Description

2-Fluoro-N-(2-vinylbenzyl)aniline is an organic compound with the molecular formula C15H14FN It is characterized by the presence of a fluorine atom, a vinyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-(2-vinylbenzyl)aniline typically involves the reaction of 2-fluoroaniline with 2-vinylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(2-vinylbenzyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The fluorine atom and vinyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

2-Fluoro-N-(2-vinylbenzyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological systems and interactions.

    Industry: Used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(2-vinylbenzyl)aniline involves its interaction with specific molecular targets. The fluorine atom and vinyl group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroaniline: Lacks the vinyl group, making it less reactive in certain types of reactions.

    N-(2-vinylbenzyl)aniline: Lacks the fluorine atom, which affects its chemical properties and reactivity.

    2-Fluoro-N-(2-methylbenzyl)aniline: Contains a methyl group instead of a vinyl group, leading to different reactivity and applications.

Uniqueness

2-Fluoro-N-(2-vinylbenzyl)aniline is unique due to the presence of both the fluorine atom and the vinyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H14FN

Molecular Weight

227.28 g/mol

IUPAC Name

N-[(2-ethenylphenyl)methyl]-2-fluoroaniline

InChI

InChI=1S/C15H14FN/c1-2-12-7-3-4-8-13(12)11-17-15-10-6-5-9-14(15)16/h2-10,17H,1,11H2

InChI Key

MMGISJYJANPBRG-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1CNC2=CC=CC=C2F

Origin of Product

United States

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